REACTION_SMILES
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[CH3:18][OH:19].[Cl:6][c:7]1[c:8]([C:9](=[O:10])[OH:11])[cH:12][cH:13][c:14]([Cl:17])[c:15]1[CH3:16].[S:1](=[O:2])(=[O:3])([OH:4])[OH:5]>>[Cl:6][c:7]1[c:8]([C:9](=[O:10])[O:11][CH3:18])[cH:12][cH:13][c:14]([Cl:17])[c:15]1[CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(Cl)ccc(C(=O)O)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(Cl)c(C)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |